![molecular formula C16H12N4OS B2767785 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione CAS No. 886189-00-0](/img/structure/B2767785.png)
2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
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Overview
Description
2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione, also known as MQT, is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, derived from a similar structural framework, demonstrates the compound's role in developing new heterocyclic compounds. These compounds were characterized based on elemental analysis and spectral data, highlighting the compound's utility in creating diverse molecular architectures with potential biological activities (El‐Kazak & Ibrahim, 2013).
Antimicrobial Activity
- Research into derivatives similar to the specified compound has shown antimicrobial properties. For example, triazolo-annelated quinazolines have been synthesized and evaluated for their reactivity, providing insights into the compound's potential as a basis for antimicrobial agents (Al-Salahi, 2010).
Antihistaminic Agents
- A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their in vivo H1-antihistaminic activity, indicating the structural relevance of the compound in developing new therapeutic agents with minimal side effects (Alagarsamy et al., 2009).
Anticancer Activity
- Another application of related compounds involves their potential as tubulin polymerization inhibitors and vascular disrupting agents. This research underscores the compound's framework in synthesizing derivatives with significant anticancer activity, furthering the compound's applicability in medicinal chemistry (Driowya et al., 2016).
Quality Control and Analytical Methods
- The development of quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones emphasizes the importance of these compounds in pharmaceutical research. This research outlines methods to ensure the purity and efficacy of compounds based on this structure, highlighting its role in the development of potential antimalarial agents (Danylchenko et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities .
Action Environment
It’s known that the transformation of similar compounds is based on an h + -catalyzed dimroth rearrangement .
properties
IUPAC Name |
2-(4-methoxyphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-21-11-8-6-10(7-9-11)14-18-15-12-4-2-3-5-13(12)17-16(22)20(15)19-14/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUURDEOPVZZRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione |
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